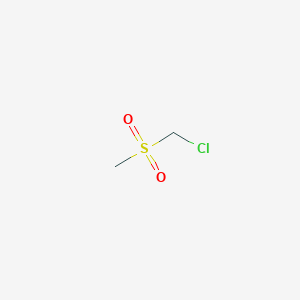
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
Übersicht
Beschreibung
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is a chemical compound that has been studied for its potential applications in the field of medicine and drug development .
Synthesis Analysis
This compound was synthesized by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . The resulting product was then condensed with 4-methoxy benzaldehyde to prepare 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one .Molecular Structure Analysis
The molecular structure of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is characterized by the presence of a naphthalene ring substituted with a chloro group at the 4-position and a hydroxy group at the 1-position .Chemical Reactions Analysis
In the synthesis process, 1-(4-Chloro-1-hydroxynaphthalen-2-YL)-ethanone reacts with 4-methoxy benzaldehyde to form 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one . This reaction is facilitated by the use of ethanol solvent and KOH mixture .Physical And Chemical Properties Analysis
The physical and spectral data of the synthesized compounds were characterized, but the specific details are not provided in the available literature .Wissenschaftliche Forschungsanwendungen
Synthesis of Dihydropyrimidine Derivatives
The compound “1-(4-Chloro-1-hydroxynaphthalen-2-YL)-ethanone” has been used in the synthesis of dihydropyrimidine derivatives . These derivatives have significant attention in organic and medical chemistry due to their pharmacological and therapeutic properties .
Antimicrobial Activities
The synthesized compounds from “1-(4-Chloro-1-hydroxynaphthalen-2-YL)-ethanone” have been screened for antimicrobial study and are found to possess excellent antimicrobial activities .
Anti-Infective Agents
Dihydropyrimidine derivatives, which can be synthesized from “1-(4-Chloro-1-hydroxynaphthalen-2-YL)-ethanone”, have great potential as anti-infective agents .
Antihypertensive Properties
Dihydropyrimidine derivatives, synthesized from “1-(4-Chloro-1-hydroxynaphthalen-2-YL)-ethanone”, have been studied for their antihypertensive properties .
Antitumor and Anticancer Properties
These derivatives have also been studied for their antitumor and anticancer properties .
Calcium Channel Blockers
Dihydropyrimidine derivatives are known to act as calcium channel blockers .
Eigenschaften
IUPAC Name |
1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNICHETXGVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467264 | |
| Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
530740-47-7 | |
| Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)
